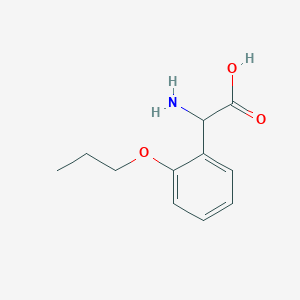

氨基(2-丙氧基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

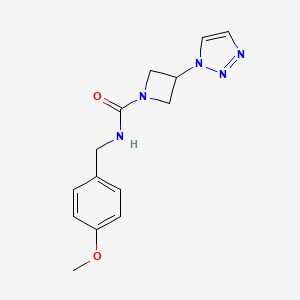

描述

Amino(2-propoxyphenyl)acetic acid is a chemical compound with the formula C11H15NO3 . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of amino acids often involves reactions you studied earlier in the course . The amidomalonate synthesis is a simple variation of the malonic ester synthesis . A base abstracts a proton from the alpha carbon, which is then alkylated with an alkyl halide . Then both the hydrolysis of the esters and the amide protecting group under aqueous acidic conditions generates the α ‑amino acid .Molecular Structure Analysis

The molecular structure of Amino(2-propoxyphenyl)acetic acid includes a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .Chemical Reactions Analysis

Amino acids undergo reactions characteristic of carboxylic acids and amines . When the carboxyl group of one amino acid molecule reacts with the amino group of the other amino acid molecule, an amide bond is formed, causing the release of a molecule of water (H 2 O) .Physical And Chemical Properties Analysis

Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms . The high dipole moment accounts for the fact that amino acids are insoluble in non-polar solvents such as benzene, petroleum-ether and ether, but are appreciably soluble in water .科学研究应用

环境影响和修复

- 植物修复增强:一项研究重点介绍了使用细菌内生菌增强植物的植物修复能力,特别是针对从受污染土壤中去除 2,4-二氯苯氧乙酸。这种方法减少了农作物和受污染环境中的有毒除草剂残留,展示了 Amino(2-propoxyphenyl)acetic acid 衍生物在改善植物修复过程中的潜力 (Germaine 等,2006)。

生物化学见解和应用

- 除草剂作用机制:对与 Amino(2-propoxyphenyl)acetic acid 相关的化学物质 2,4-二氯苯氧乙酸的研究提供了对其作为除草剂的作用方式的见解。它通过模拟天然生长素发挥作用,导致敏感双子叶植物异常生长和死亡。这种理解有助于开发更有针对性和更有效的除草剂 (Song,2014)。

毒理学研究

- 急性毒性评估:对 2,4-二氯苯氧乙酸(与 Amino(2-propoxyphenyl)acetic acid 密切相关)在小龙虾中的急性毒性的研究表明毒性水平高,表明与其使用相关的潜在生态风险。此类研究对于环境保护和制定除草剂施用安全准则至关重要 (Benli 等,2007)。

材料科学与化学

- 吸附和去除研究:研究了 2,4-二氯苯氧乙酸在特定材料上的吸附行为,以了解其从水溶液中的去除情况。这些发现有助于水净化技术和除草剂的安全处置,突出了 Amino(2-propoxyphenyl)acetic acid 衍生物在环境化学中的相关性 (Aksu 和 Kabasakal,2004)。

生物偶联化学

- 用于免疫接种的脂质体偶联:合成基于聚氧乙烯的异双功能交联试剂,包括 Amino(2-propoxyphenyl)acetic acid 的衍生物,促进了肽与脂质体的偶联。该技术对于开发合成疫苗制剂具有重要意义,展示了该化合物在生物偶联化学和制药应用中的效用 (Frisch、Boeckler 和 Schuber,1996)。

安全和危害

未来方向

The future potential of amino acid-based therapeutics in treatment of diseases and the diverse effects of naturally occurring amino acid oxygenase is far reaching . The therapeutic effects of amino acids and amino acid oxygenases present interesting prospects for the use of these chemicals in management of diseases .

作用机制

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that Amino(2-propoxyphenyl)acetic acid may also interact with various biological targets.

Mode of Action

For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities are typically achieved through the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Related compounds, such as indole derivatives, are known to influence various biological pathways . These compounds can affect pathways related to inflammation, viral replication, and cancer cell proliferation . It’s possible that Amino(2-propoxyphenyl)acetic acid may have similar effects on biochemical pathways.

Pharmacokinetics

For instance, it contains functional groups such as an amino group and a carboxylic acid group, which could influence its solubility and therefore its absorption and distribution .

Result of Action

Related compounds, such as indole derivatives, have been shown to have various biological effects, including antiviral, anti-inflammatory, and anticancer activities . These effects are typically the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

属性

IUPAC Name |

2-amino-2-(2-propoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-7-15-9-6-4-3-5-8(9)10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVBMIPCLWDJKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino(2-propoxyphenyl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2694220.png)

![4-bromo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2694230.png)

![Ethyl 2-[[4-methyl-5-[[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2694233.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-chloro-5-nitrobenzamide](/img/structure/B2694234.png)

![5-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2694235.png)

![2-(3-((4-Fluorophenyl)thio)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2694240.png)